Chemoselective Sulfone Displacement by Primary Aliphatic Amines
The primary differentiation of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine is its ability to undergo highly chemoselective SNAr reactions. In a direct comparative study, sterically unbiased primary aliphatic amines (e.g., benzylamine) were shown to selectively displace the sulfone group over the chlorine atoms . This same selectivity was not observed with related electrophiles like 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, which lack the sulfone group and undergo non-selective amination .
| Evidence Dimension | Reaction selectivity (Sulfone vs. Chloride displacement) |
|---|---|
| Target Compound Data | Selective displacement of the 2-sulfone group by primary aliphatic amines (e.g., benzylamine) |
| Comparator Or Baseline | 2,4-dichloropyrimidine and 4,6-dichloropyrimidine, which exhibit non-selective displacement of chlorine atoms. |
| Quantified Difference | Selective vs. non-selective reaction pathways under identical conditions. |
| Conditions | Reaction with primary aliphatic amines in the presence of a weak base. |
Why This Matters
This chemoselectivity enables the sequential, high-yielding construction of complex 2,4,6-trisubstituted pyrimidines, a key structural motif in many kinase inhibitors, which is impossible to achieve with simple dichloropyrimidines without tedious protection/deprotection steps.
